
2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid” is a chemical compound with the molecular formula C11H11NO4 . It is related to a class of compounds known as oxazolidines, which are five-membered rings containing an oxygen, a nitrogen, and three carbon atoms . This compound is also related to phenylacetic acids, which are compounds containing a phenylacetic acid moiety, which consists of a phenyl group substituted at the second position by an acetic acid .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a study reported the synthesis of a series of 2-[2-(2,6-dichloro-phenylamino)-phenyl methyl]-3-{4-[(substituted phenyl) amino]-1,3-oxazol-2-yl-}quinazolin-4(3H)ones, which involved the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s Acid . Another study reported the synthesis of rivaroxaban, a related compound, using a linear approach that involves condensation of morpholin-3-one with fluoro nitrobenzene .
Molecular Structure Analysis
The molecular structure of “2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid” is characterized by a five-membered oxazolidine ring attached to a phenylacetic acid moiety . The compound has a molecular weight of 221.21 . A related compound, 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, has been reported to crystallize in the monoclinic space group P 2 1 / n with unit cell parameters a = 4.8114 (2) Å, b = 12.1265 (5) Å, c = 14.2881 (6) Å, and β = 92.845 (1)° .
Physical And Chemical Properties Analysis
“2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid” is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 . Further physical and chemical properties of this compound are not well-documented in the literature.
科学的研究の応用
PPAR Agonist Activity
PPAR (peroxisome proliferator-activated receptor) agonists play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. Some studies propose that 2-(4-(2-oxooxazolidin-3-yl)phenyl)acetic acid could act as a PPAR agonist, making it relevant for metabolic disorders and cardiovascular health .
作用機序
Mode of Action
Based on its structural similarity to other oxazolidinone compounds, it may interact with its targets through hydrogen bonding and hydrophobic interactions .
Pharmacokinetics
Therefore, its bioavailability, half-life, and clearance rate are currently unknown .
Result of Action
Given the lack of specific information, it is difficult to predict the compound’s potential therapeutic or toxic effects .
特性
IUPAC Name |
2-[4-(2-oxo-1,3-oxazolidin-3-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO4/c13-10(14)7-8-1-3-9(4-2-8)12-5-6-16-11(12)15/h1-4H,5-7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCWJYWZNGZHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(2-Oxooxazolidin-3-yl)phenyl)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2H-1,3-benzodioxol-5-yl)-2-[6-fluoro-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2775217.png)
![4-Ethyl-5-fluoro-6-[4-[6-(3-methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]pyrimidine](/img/structure/B2775218.png)

![4-(4-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidine-1-carbonyl}benzenesulfonyl)morpholine](/img/structure/B2775220.png)
![4-acetyl-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzenesulfonamide](/img/structure/B2775222.png)
![2-(benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)-N-(2-chlorophenyl)acetamide](/img/structure/B2775224.png)
![[1-(Pyridin-2-ylmethyl)-1H-imidazol-4-yl]methanamine dihydrochloride](/img/structure/B2775227.png)
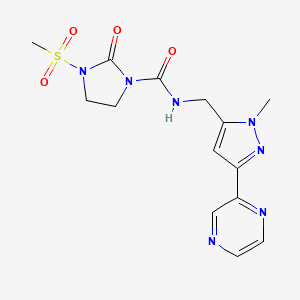
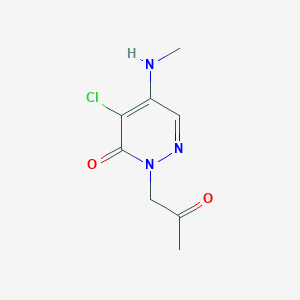
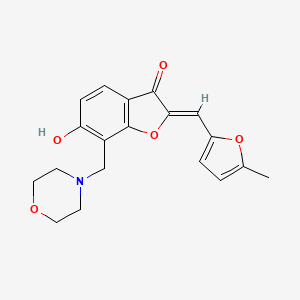
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-(4-ethylbenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2775233.png)
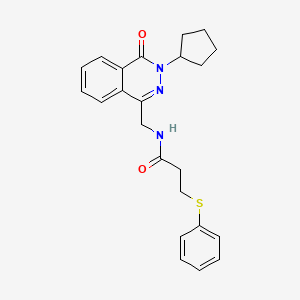
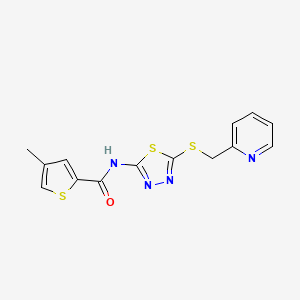
![1-[(tert-Butoxycarbonylamino)methyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2775239.png)